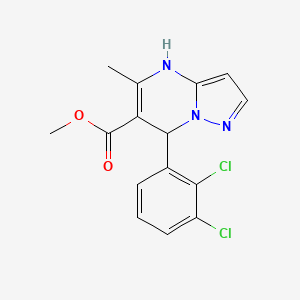

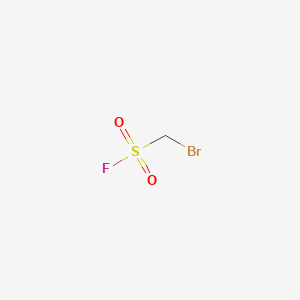

![molecular formula C15H10FN3OS2 B2743018 4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-43-4](/img/structure/B2743018.png)

4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine . It belongs to a series of isoxazole derivatives that have been synthesized and evaluated for their cytotoxicity . These compounds have exhibited anti-cancer activity against various cancer cell lines .

Synthesis Analysis

The synthesis of this compound involves the creation of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine . The detailed synthesis process is not provided in the available resources.Applications De Recherche Scientifique

Anti-cancer Properties

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been synthesized and evaluated for their cytotoxicity against cancer cell lines, including Colo205, U937, MCF7, and A549. These compounds have shown promising anti-cancer activity, particularly against the Colo205 cell line, by inducing G2/M cell cycle arrest and apoptosis through p53 activation and mitochondrial-dependent pathways (Kumbhare et al., 2014).

Synthesis and Antimicrobial Activities

Eperezolid-like molecules synthesized from derivatives including 4-methoxybenzothiazol-2-amine have been studied for their antimicrobial activities, revealing high anti-Mycobacterium smegmatis activity. This underscores their potential as candidates for further biological testing and antimicrobial drug development (Yolal et al., 2012).

Photoresponsive Behaviour and Spectral Shifts

Fluorinated liquid crystals, such as those derived from benzothiazole compounds, have been studied for their photoresponsive behaviour and UV stability. Computational and experimental approaches have been employed to understand the effect of solvent and substituent on their spectral shifts and photoresponsive behaviour, indicating their potential in material science applications (Praveen & Ojha, 2012).

Structural Analysis and Synthesis

The synthesis and structural characterisation of Schiff bases derived from benzothiazole compounds have shown that these molecules possess unique properties that could be harnessed for various scientific applications. Structural analysis through spectroscopic techniques and kinetic studies of hydrolysis processes provide a foundation for understanding their reactivity and potential uses in chemical synthesis (Benachenhou et al., 2012).

Anticonvulsant Activity

Derivatives of 5-methoxybenzo[d]thiazol-2-amine, such as 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones, have been synthesized and evaluated for their anticonvulsant activity. These studies have identified compounds with significant efficacy and safety profiles, highlighting the therapeutic potential of benzothiazole derivatives in treating convulsive disorders (Zhang et al., 2010).

Mécanisme D'action

Target of Action

The primary targets of this compound are cancer cells, specifically Colo205, U937, MCF7, and A549 cancer cell lines . The compound exhibits anti-cancer activity and is particularly effective against the Colo205 cell line .

Mode of Action

The compound interacts with its targets by inducing G2/M cell cycle arrest . This means it prevents the cells from dividing and proliferating. Additionally, the levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increase tremendously in cells treated with the compound .

Biochemical Pathways

The compound affects the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax . This alteration results in apoptosis, or programmed cell death, by accelerating the expression of caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Result of Action

The result of the compound’s action is the regulation of the equilibrium between rapid cell proliferation and apoptosis . This regulation can lead to a decrease in the growth and spread of cancer cells. Thus, the compound can be considered as a potential small-molecule activator of p53 .

Action Environment

Environmental factors such as nutrient availability and defense mechanisms can influence the compound’s action, efficacy, and stability . For instance, bacteria use quorum sensing pathways to respond to these external factors . .

Orientations Futures

The future directions for this compound involve further biological testing in in vivo colon cancer models . The compound 20c, in particular, can be considered as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis . This makes it a potential candidate for further development .

Propriétés

IUPAC Name |

4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3OS2/c1-20-8-5-6-10-12(7-8)22-14(17-10)19-15-18-13-9(16)3-2-4-11(13)21-15/h2-7H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILHEQBHDUMQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

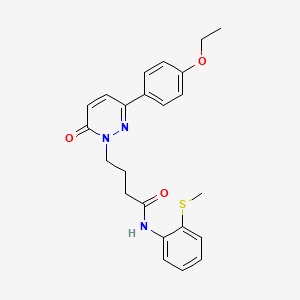

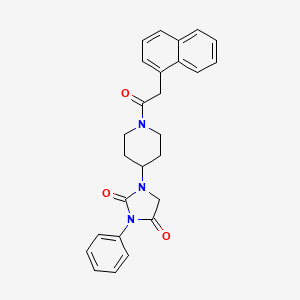

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B2742938.png)

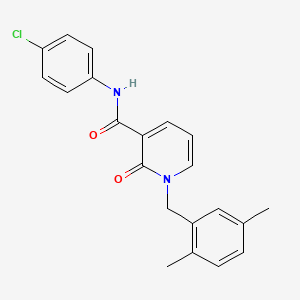

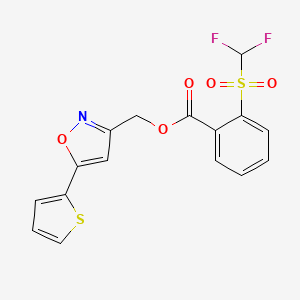

![methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2742939.png)

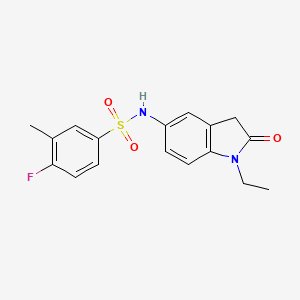

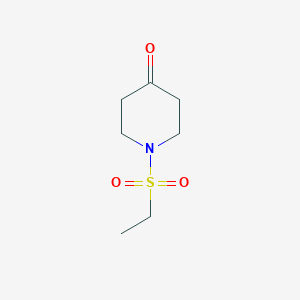

![N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2742940.png)

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2742944.png)

![N-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2742953.png)